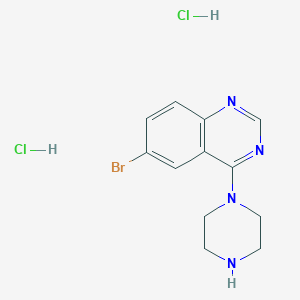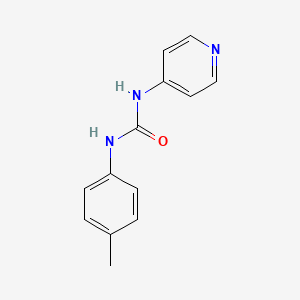![molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2](/img/structure/B6616291.png)
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, also known as 4-TFMA, is an aniline derivative with a trifluoromethyl group attached to the nitrogen atom. It is a versatile small molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. 4-TFMA is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, 4-TFMA has been used in the synthesis of polymers, dyes, and other materials.
科学研究应用
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, anti-cancer drugs, and other pharmaceuticals. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
作用机制
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). This compound also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). This compound also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
实验室实验的优点和局限性
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is an important intermediate in the synthesis of various drugs and pharmaceuticals, making it a useful compound for lab experiments. Its trifluoromethyl group makes it highly soluble in organic solvents, making it easier to work with. In addition, its small size makes it ideal for use in small-scale syntheses. However, this compound is also highly reactive and can be easily oxidized or hydrolyzed, making it difficult to store and handle.
未来方向
The potential applications of 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline are vast and varied. In the future, this compound could be used in the synthesis of more complex molecules, such as peptides, proteins, and other pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and other materials. In addition, this compound could be used in the study of enzyme-catalyzed reactions and its effects on various biological processes. Finally, this compound could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials.
合成方法
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline can be synthesized through a variety of methods, such as the Mitsunobu reaction, the Biginelli reaction, and the Grignard reaction. The most common method is the Mitsunobu reaction, which involves the reaction of an aniline derivative with an aldehyde or ketone in the presence of a base, such as pyridine or triethylamine. The reaction produces a trifluoromethylated aniline, which can then be further reacted to form this compound.
属性
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAUPFXSGOJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)






